pentyl 6-deoxy-alpha-L-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 6-deoxy-alpha-L-mannopyranoside is an organic compound with the chemical name this compound. It is a derivative of mannopyranoside, where the hydroxyl group at the sixth position of the mannopyranoside ring is replaced by a pentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 6-deoxy-alpha-L-mannopyranoside typically involves the glycosylation of a mannopyranoside derivative with a pentyl alcohol. The reaction is usually catalyzed by an acid or a base, depending on the specific conditions required. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 6-deoxy-alpha-L-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted mannopyranoside derivatives.
Wissenschaftliche Forschungsanwendungen
Pentyl 6-deoxy-alpha-L-mannopyranoside has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentyl 6-deoxy-alpha-L-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-α-D-mannopyranoside: A similar compound with a methyl group instead of a pentyl group.
Phenyl 6-deoxy-2-O-(phenylmethyl)-1-thio-α-L-mannopyranoside: Another derivative with a phenyl group and a thio linkage.
Uniqueness
Pentyl 6-deoxy-alpha-L-mannopyranoside is unique due to its specific structural features, such as the presence of a pentyl group at the sixth position of the mannopyranoside ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
83161-22-2 |
---|---|
Molekularformel |
C11H22O5 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2-methyl-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m1/s1 |
InChI-Schlüssel |
MXMLDYZVUZXDAF-XSIKWTSOSA-N |
Isomerische SMILES |
CCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)C)O)O)O |
Kanonische SMILES |
CCCCCOC1C(C(C(C(O1)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.